N-[(6-cyclopropylpyrimidin-4-yl)methyl]-4-phenyloxane-4-carboxamide
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Overview
Description
N-[(6-cyclopropylpyrimidin-4-yl)methyl]-4-phenyloxane-4-carboxamide is a chemical compound that has garnered attention in scientific research due to its potential therapeutic and industrial applications. This compound features a complex structure with a pyrimidine ring, a cyclopropyl group, and a tetrahydropyran ring, making it a subject of interest for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(6-cyclopropylpyrimidin-4-yl)methyl]-4-phenyloxane-4-carboxamide typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as amidines and β-diketones.
Introduction of the Cyclopropyl Group: The cyclopropyl group can be introduced via a cyclopropanation reaction using reagents like diazomethane or cyclopropylcarbene.
Formation of the Tetrahydropyran Ring: The tetrahydropyran ring can be synthesized through a cyclization reaction involving dihydropyran and an appropriate nucleophile.
Coupling Reactions: The final step involves coupling the pyrimidine and tetrahydropyran intermediates using reagents like coupling agents (e.g., EDC, DCC) to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling parameters such as temperature, pressure, solvent choice, and reaction time. Scale-up processes may also involve continuous flow chemistry techniques to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
N-[(6-cyclopropylpyrimidin-4-yl)methyl]-4-phenyloxane-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles or electrophiles in the presence of catalysts or under specific pH conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce alcohols or amines.
Scientific Research Applications
N-[(6-cyclopropylpyrimidin-4-yl)methyl]-4-phenyloxane-4-carboxamide has several scientific research applications, including:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It is investigated for its potential biological activities, such as enzyme inhibition and receptor binding.
Medicine: The compound is explored for its therapeutic potential in treating diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(6-cyclopropylpyrimidin-4-yl)methyl]-4-phenyloxane-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit kinase enzymes, affecting cell signaling pathways and leading to antiproliferative effects in cancer cells.
Comparison with Similar Compounds
N-[(6-cyclopropylpyrimidin-4-yl)methyl]-4-phenyloxane-4-carboxamide can be compared with other similar compounds, such as:
Pyrazolo[3,4-d]pyrimidine Derivatives: These compounds also feature a pyrimidine ring and are known for their kinase inhibitory activities.
Triazolothiadiazine Derivatives: These compounds have a triazole and thiadiazine ring and exhibit various pharmacological activities.
Benzo[b]thiophene Derivatives: These compounds contain a benzo[b]thiophene ring and are studied for their biological activities.
The uniqueness of this compound lies in its specific structural features and the combination of functional groups, which contribute to its distinct chemical and biological properties.
Properties
IUPAC Name |
N-[(6-cyclopropylpyrimidin-4-yl)methyl]-4-phenyloxane-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O2/c24-19(21-13-17-12-18(15-6-7-15)23-14-22-17)20(8-10-25-11-9-20)16-4-2-1-3-5-16/h1-5,12,14-15H,6-11,13H2,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKUDDECENMOTNS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC=NC(=C2)CNC(=O)C3(CCOCC3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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